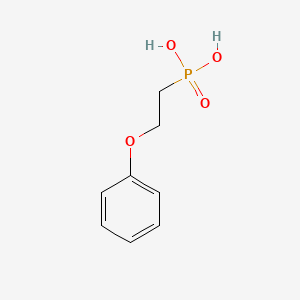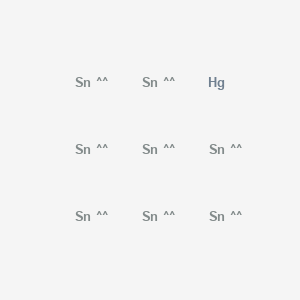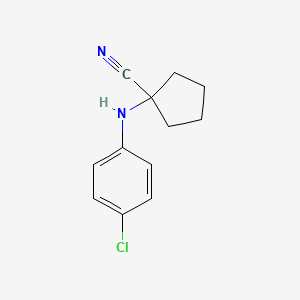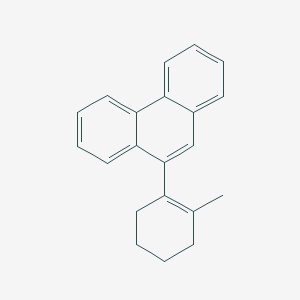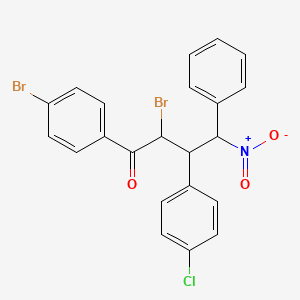
2-Bromo-1-(4-bromophenyl)-3-(4-chlorophenyl)-4-nitro-4-phenylbutan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-1-(4-bromophenyl)-3-(4-chlorophenyl)-4-nitro-4-phenylbutan-1-one is a complex organic compound with a unique structure that includes bromine, chlorine, and nitro functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(4-bromophenyl)-3-(4-chlorophenyl)-4-nitro-4-phenylbutan-1-one typically involves multi-step organic reactions. One common method includes the bromination of 1-(4-bromophenyl)-3-(4-chlorophenyl)-4-nitro-4-phenylbutan-1-one using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-1-(4-bromophenyl)-3-(4-chlorophenyl)-4-nitro-4-phenylbutan-1-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atoms can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Sodium azide or thiourea in polar solvents like dimethylformamide (DMF).
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of azide or thiol derivatives.
Aplicaciones Científicas De Investigación
2-Bromo-1-(4-bromophenyl)-3-(4-chlorophenyl)-4-nitro-4-phenylbutan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules that can interact with specific biological targets.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2-Bromo-1-(4-bromophenyl)-3-(4-chlorophenyl)-4-nitro-4-phenylbutan-1-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of multiple functional groups allows it to form various interactions, including hydrogen bonding, van der Waals forces, and covalent bonding with target molecules.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Bromo-1-(4-chlorophenyl)-2-phenylethan-1-one
- 2-Amino-4′-bromoacetophenone
Uniqueness
2-Bromo-1-(4-bromophenyl)-3-(4-chlorophenyl)-4-nitro-4-phenylbutan-1-one is unique due to its combination of bromine, chlorine, and nitro groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for research and industrial applications.
Propiedades
Número CAS |
6289-93-6 |
|---|---|
Fórmula molecular |
C22H16Br2ClNO3 |
Peso molecular |
537.6 g/mol |
Nombre IUPAC |
2-bromo-1-(4-bromophenyl)-3-(4-chlorophenyl)-4-nitro-4-phenylbutan-1-one |
InChI |
InChI=1S/C22H16Br2ClNO3/c23-17-10-6-16(7-11-17)22(27)20(24)19(14-8-12-18(25)13-9-14)21(26(28)29)15-4-2-1-3-5-15/h1-13,19-21H |
Clave InChI |
VWWYOBLJATTWNP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(C(C2=CC=C(C=C2)Cl)C(C(=O)C3=CC=C(C=C3)Br)Br)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



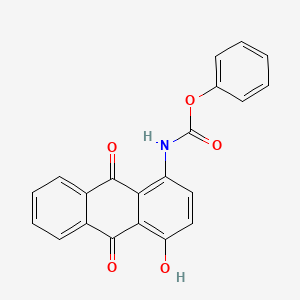
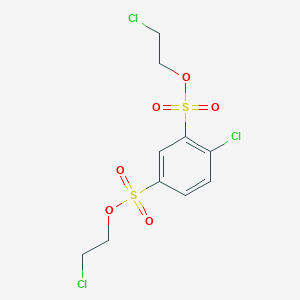

![N-[3-methoxy-4-[[4-(2-phenylethynyl)phenyl]methylideneamino]phenyl]benzamide](/img/structure/B14724631.png)

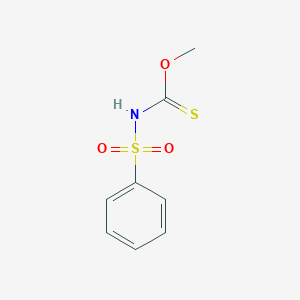
![2-[4-(4-chlorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]-N-methylacetamide](/img/structure/B14724665.png)

